molecular formula C10H8N2O3 B11899769 (5-Nitroisoquinolin-6-yl)methanol

(5-Nitroisoquinolin-6-yl)methanol

Cat. No.: B11899769
M. Wt: 204.18 g/mol
InChI Key: QOLHRMNQLULIJM-UHFFFAOYSA-N
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Description

(5-Nitroisoquinolin-6-yl)methanol is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline is a heterocyclic aromatic organic compound that is structurally related to quinoline The presence of a nitro group at the 5-position and a methanol group at the 6-position of the isoquinoline ring makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Nitroisoquinolin-6-yl)methanol typically involves the nitration of isoquinoline followed by reduction and subsequent functionalization. One common method includes:

    Nitration: Isoquinoline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Functionalization: The amino group is then converted to a hydroxymethyl group through a series of reactions involving diazotization and subsequent reduction.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

Major Products:

    Oxidation: 5-Nitroisoquinoline-6-carboxylic acid.

    Reduction: 5-Aminoisoquinolin-6-yl)methanol.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Nitroisoquinolin-6-yl)methanol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and heterocyclic compounds.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Industrial Applications: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Nitroisoquinolin-6-yl)methanol largely depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects or cytotoxicity. The hydroxymethyl group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

    Isoquinoline: The parent compound without the nitro and hydroxymethyl groups.

    5-Nitroisoquinoline: Lacks the hydroxymethyl group.

    6-Hydroxyisoquinoline: Lacks the nitro group.

Uniqueness: (5-Nitroisoquinolin-6-yl)methanol is unique due to the presence of both the nitro and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

(5-nitroisoquinolin-6-yl)methanol

InChI

InChI=1S/C10H8N2O3/c13-6-8-2-1-7-5-11-4-3-9(7)10(8)12(14)15/h1-5,13H,6H2

InChI Key

QOLHRMNQLULIJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=NC=C2)[N+](=O)[O-])CO

Origin of Product

United States

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